

Hydroxymethyl Dasatinib: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Hydroxymethyl Dasatinib*

Cat. No.: *B193329*

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Abstract

Hydroxymethyl dasatinib, also known as M24, is a primary oxidative metabolite of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. Formed predominantly through the action of cytochrome P450 3A4 (CYP3A4), this metabolite is a significant component of the circulating drug-related material in patients undergoing Dasatinib therapy. This technical guide provides a comprehensive overview of **Hydroxymethyl dasatinib**, including its chemical properties, metabolic formation, and analytical quantification. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and the SRC family of kinases.[2] The metabolism of Dasatinib is extensive, leading to the formation of several metabolites. Among these, **Hydroxymethyl dasatinib** (M24) is a major circulating metabolite, warranting a thorough understanding of its pharmacological and pharmacokinetic properties. This guide aims to consolidate the current technical knowledge on **Hydroxymethyl dasatinib** for the scientific community.

Chemical and Physical Properties

Hydroxymethyl dasatinib is structurally similar to its parent compound, with the addition of a hydroxyl group on the methyl group of the 2-chloro-6-methylphenyl ring.

Property	Value	Reference
IUPAC Name	N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide	[1]
CAS Number	910297-58-4	[3]
Molecular Formula	C22H26ClN7O3S	[1]
Molecular Weight	504.01 g/mol	[1]
Appearance	Off-white solid	
Solubility	Freely soluble in DMSO	
Storage Condition	Store at 2-8°C	

Metabolism and Pharmacokinetics

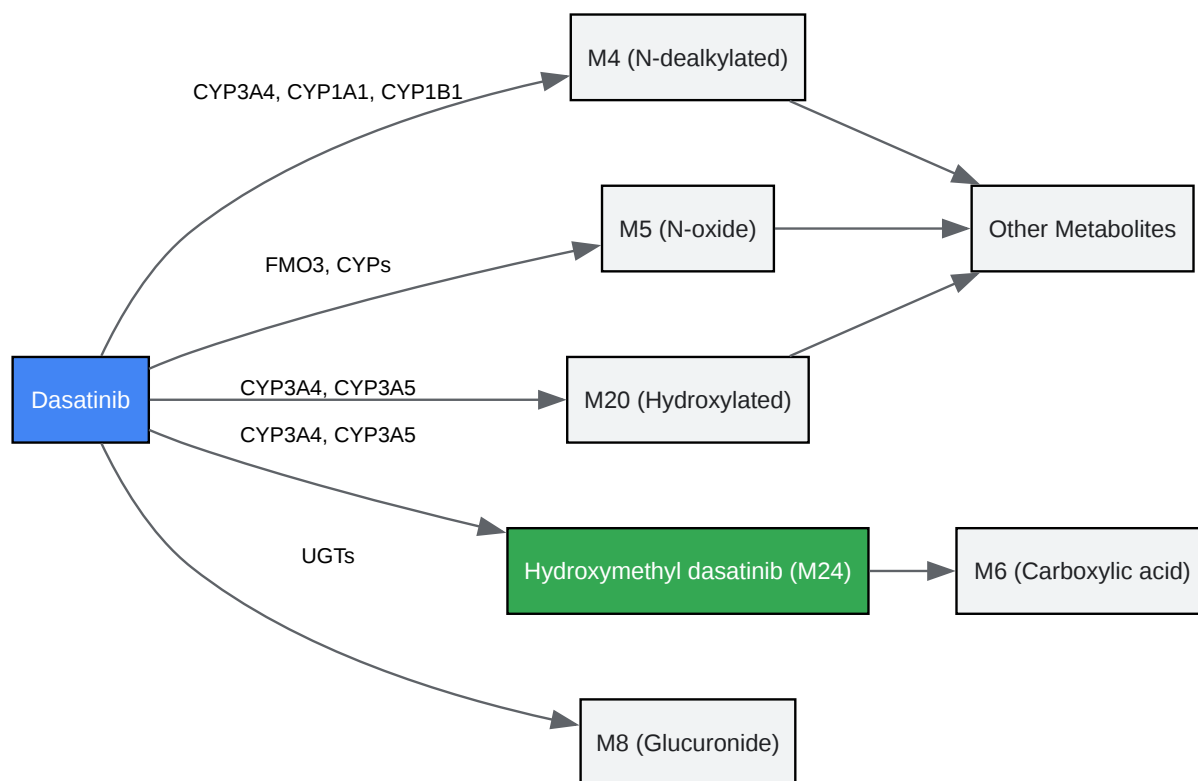
Metabolic Pathway

Hydroxymethyl dasatinib is formed from Dasatinib primarily through hydroxylation, a phase I metabolic reaction.

- Enzyme: The principal enzyme responsible for this transformation is Cytochrome P450 3A4 (CYP3A4).[2][4] CYP3A5 may also contribute to this metabolic step.
- Reaction: The reaction involves the oxidation of the methyl group on the 2-chloro-6-methylphenyl moiety of Dasatinib to a hydroxymethyl group.

The metabolic conversion of Dasatinib to its various metabolites, including **Hydroxymethyl dasatinib**, is a critical factor in its overall pharmacokinetic profile and potential for drug-drug

interactions.



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Figure 1: Simplified metabolic pathway of Dasatinib.

Pharmacokinetic Data

Quantitative analysis of Dasatinib and its metabolites in human plasma has provided valuable insights into their relative exposures.

Parameter	Value	Reference
Relative Exposure (AUC0-24)	Represents 25% of the AUC0-24 of Dasatinib	[5]

Pharmacological Activity

While Dasatinib is the primary active agent, its metabolites can also exhibit pharmacological activity.

Assay	Cell Line	IC50	Reference
Anti-proliferative Activity	K562 (CML)	46.7 nM	

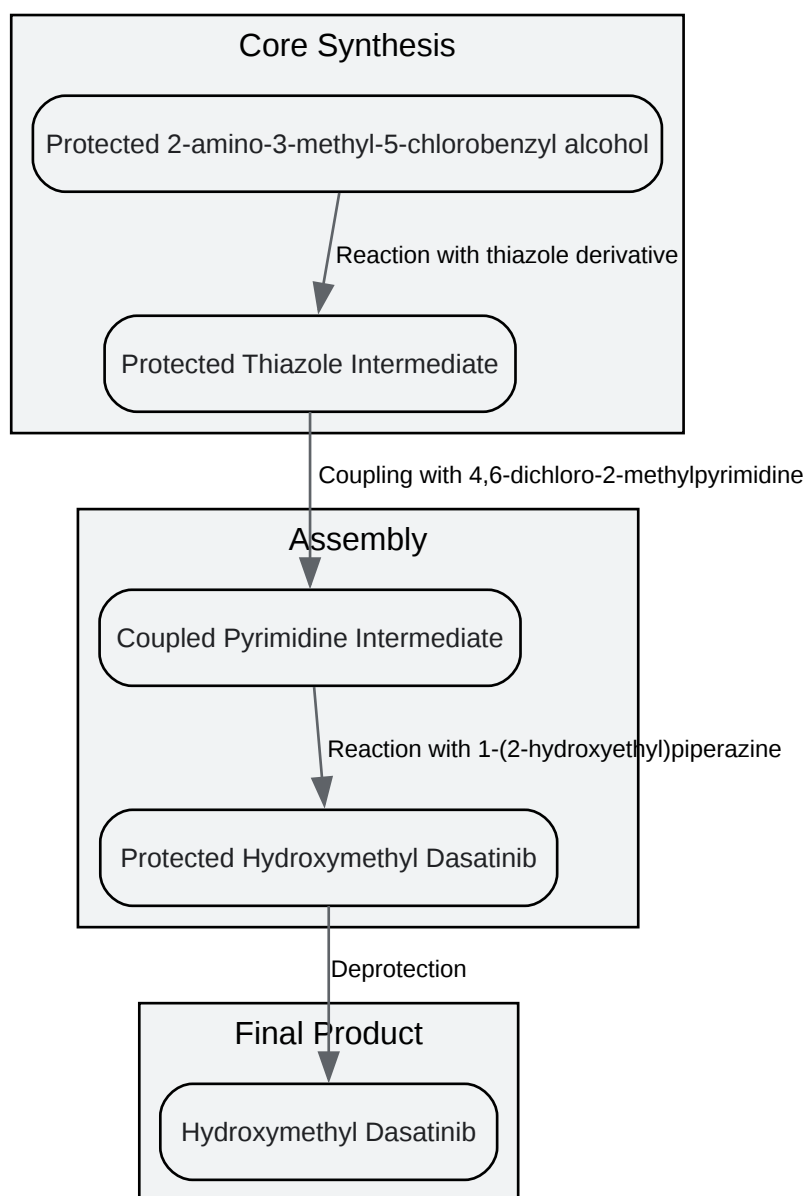
The in vitro potency of **Hydroxymethyl dasatinib** suggests that it may contribute to the overall therapeutic effect of Dasatinib.

Experimental Protocols

Synthesis of Hydroxymethyl Dasatinib (Reference Standard)

A specific, detailed synthesis protocol for **Hydroxymethyl dasatinib** is not readily available in the public domain. However, based on the synthesis of Dasatinib and its analogs, a plausible synthetic route would involve the following key steps:

- Synthesis of the thiazole carboxamide core: This typically involves the reaction of a substituted aniline with a thiazole derivative. For **Hydroxymethyl dasatinib**, the starting aniline would be 2-amino-3-methyl-5-chlorobenzyl alcohol, which would require protection of the hydroxyl group prior to subsequent reactions.
- Coupling with the pyrimidine moiety: The protected thiazole intermediate would then be coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.
- Introduction of the piperazine side chain: The final step involves the nucleophilic substitution of the remaining chloro group on the pyrimidine with 1-(2-hydroxyethyl)piperazine.
- Deprotection: Removal of the protecting group from the benzylic alcohol would yield **Hydroxymethyl dasatinib**.



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Figure 2: Conceptual workflow for the synthesis of **Hydroxymethyl dasatinib**.

Quantification of **Hydroxymethyl Dasatinib** in Human Plasma by LC-MS/MS

The following protocol is a representative method adapted from validated assays for the simultaneous determination of Dasatinib and its metabolites.[3][5]

5.2.1. Sample Preparation (Solid Phase Extraction)

- Spike: To 100 μ L of human plasma, add internal standard (e.g., deuterated **Hydroxymethyl dasatinib**).
- Pre-treatment: Add 100 μ L of 4% phosphoric acid and vortex.
- SPE Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated plasma sample onto the SPE plate.
- Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
- Elution: Elute the analytes with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 μ L of mobile phase.

5.2.2. LC-MS/MS Conditions

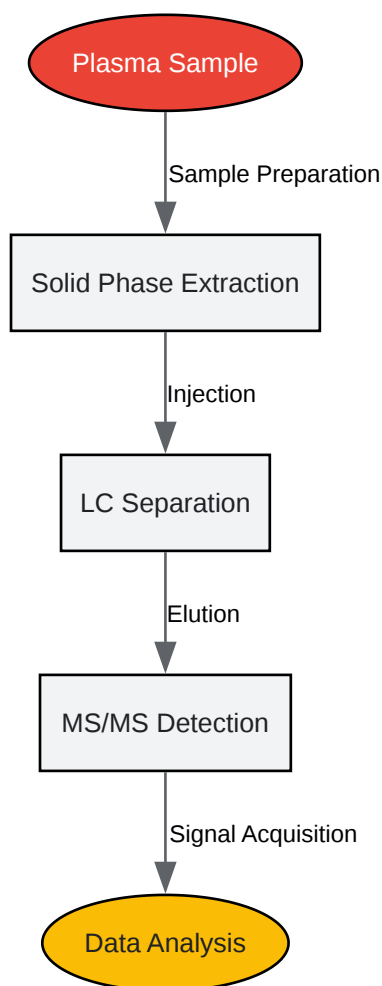
- LC System: Agilent 1200 series or equivalent.
- Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 μ m.
- Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate in water and acetonitrile (e.g., 60:40 v/v).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions for **Hydroxymethyl dasatinib** and its internal standard would need to be optimized. For Dasatinib, a common transition is

m/z 488.2 → 401.1. A similar fragmentation pattern would be expected for **Hydroxymethyl dasatinib**.

5.2.3. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

- Linearity (e.g., 1.00-1000 ng/mL)
- Accuracy and Precision (intra- and inter-day)
- Recovery
- Matrix Effects
- Stability (freeze-thaw, bench-top, long-term)

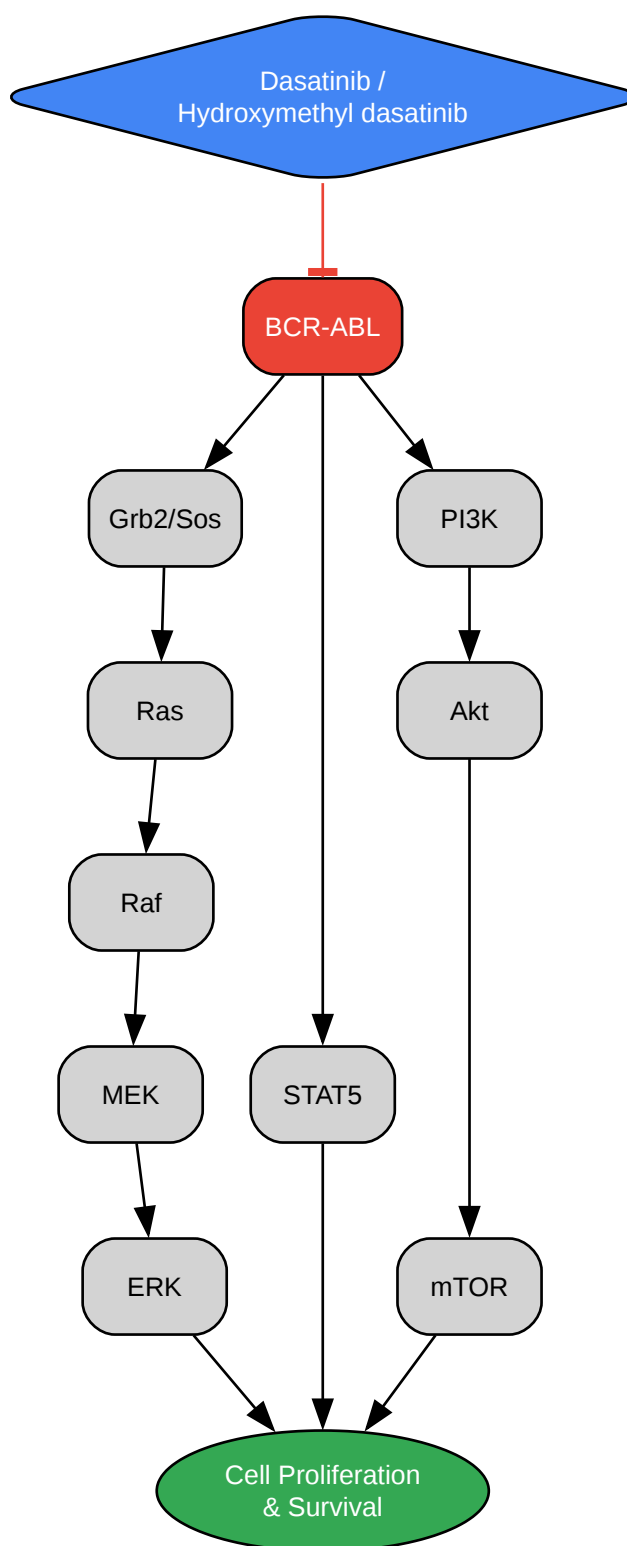


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Figure 3: General workflow for the LC-MS/MS analysis of **Hydroxymethyl dasatinib**.

Signaling Pathways

As a metabolite of Dasatinib, **Hydroxymethyl dasatinib** is expected to interact with similar signaling pathways, primarily those driven by the kinases that Dasatinib inhibits. The primary target of Dasatinib is the BCR-ABL kinase, which is constitutively active in CML and drives downstream signaling pathways promoting cell proliferation and survival.



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Figure 4: Inhibition of the BCR-ABL signaling pathway by Dasatinib and its active metabolites.

Conclusion

Hydroxymethyl dasatinib is a major metabolite of Dasatinib with demonstrated in vitro pharmacological activity. Its significant circulating levels underscore the importance of its characterization in understanding the overall disposition and therapeutic effects of Dasatinib. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate the synthesis, analytical quantification, and biological role of this important metabolite. Future studies should focus on elucidating the full kinase inhibition profile of **Hydroxymethyl dasatinib** and its contribution to both the efficacy and potential off-target effects of Dasatinib therapy.

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